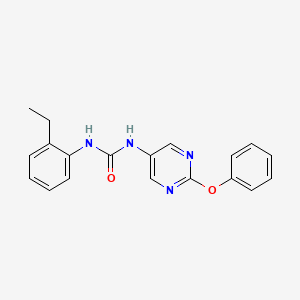

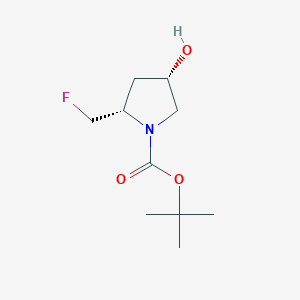

![molecular formula C14H7F6N3S B2940559 4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile CAS No. 477853-72-8](/img/structure/B2940559.png)

4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups, including a trifluoromethyl group, an aniline group, a vinyl group, a thiazole ring, and a carbonitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the aniline group. The trifluoromethyl group is known to be quite stable and resistant to many chemical reactions . The aniline group can undergo reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications

Synthetic Transformations and Medicinal Chemistry

One area of application for 4-(Trifluoromethyl)-2-{2-[3-(trifluoromethyl)anilino]vinyl}-1,3-thiazole-5-carbonitrile and its analogs is in synthetic chemistry, particularly in the development of new heterocyclic compounds. For instance, research has demonstrated the efficient synthesis of heterocyclic compounds such as 1,2,4-triazines and thiazoles via reactions involving trifluoromethyl groups. These compounds are of interest due to their potential pharmacological activities, including anticancer properties. The synthesis often involves microwave-assisted methods or reactions under specific conditions that allow for the formation of complex structures with potential bioactivity (Saad, Youssef, & Mosselhi, 2011; Birkinshaw, Harkin, Kaye, Meakins, & Smith, 1982).

Material Science and Polymer Chemistry

Another significant application of compounds with trifluoromethyl groups is in the field of material science and polymer chemistry. These compounds are used as building blocks for creating polymers and materials with specific properties, such as high thermal stability and unique electronic characteristics. For example, the development of star-shaped polymers with potential applications in organic electronics and photonics has been reported, demonstrating the versatility of trifluoromethylated compounds in designing materials with tailored properties (Liu, Jiu, Wang, Yi, Zhang, Lai, & Huang, 2016).

Organic Electronics and Photovoltaics

In the domain of organic electronics and photovoltaics, compounds featuring trifluoromethyl groups are instrumental in synthesizing conjugated polymers and small molecules that serve as active layers in devices. These materials are chosen for their ability to facilitate charge transfer and enhance the performance of organic photovoltaics (OPVs) and light-emitting diodes (LEDs). The specific electronic structure of trifluoromethylated compounds contributes to the fine-tuning of energy levels and the photophysical properties of the resulting materials, leading to improved device efficiency and stability (Nketia-Yawson, Jung, Nguyen, Lee, Kim, & Noh, 2018).

Catalysis and Organic Synthesis

Furthermore, trifluoromethylated compounds are employed as intermediates in catalytic processes and organic synthesis, enabling the formation of complex molecules with high precision and efficiency. They participate in reactions such as cross-coupling, where their reactivity can be harnessed to construct carbon-carbon and carbon-heteroatom bonds crucial for the synthesis of pharmaceuticals, agrochemicals, and organic materials. The presence of trifluoromethyl groups can significantly influence the reactivity and selectivity of these processes, opening new pathways for innovative synthetic strategies (Ritter, 1993).

properties

IUPAC Name |

4-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6N3S/c15-13(16,17)8-2-1-3-9(6-8)22-5-4-11-23-12(14(18,19)20)10(7-21)24-11/h1-6,22H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXFEGYKINNQAR-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=CC2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/no-structure.png)

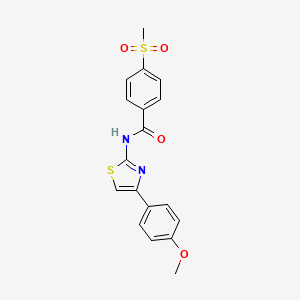

![4-methoxy-N-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2940480.png)

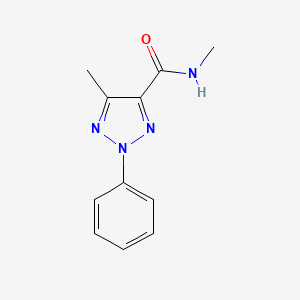

![benzyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940484.png)

![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2940496.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)